An In-depth Technical Guide to 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2)
An In-depth Technical Guide to 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid (CAS 2168882-32-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid, a heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. Due to the limited availability of direct research on this specific molecule, this document synthesizes information from closely related analogues, particularly substituted 1,4-dioxane and 1,4-benzodioxane carboxylic acids, to project its chemical properties, potential synthetic routes, and areas of application.
Introduction: The 1,4-Dioxane Carboxylic Acid Scaffold
The 1,4-dioxane ring is a prevalent scaffold in a variety of biologically active molecules. The inclusion of a carboxylic acid functional group introduces a key handle for further chemical modifications, making these compounds valuable building blocks in drug discovery and materials science. The gem-dimethyl substitution at the 6-position of the dioxane ring in the title compound is anticipated to influence its conformational flexibility and metabolic stability, potentially offering advantages in the design of novel therapeutic agents.
While specific data for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is sparse, the broader class of dioxane carboxylic acid derivatives has demonstrated a wide range of biological activities, including antimicrobial, anticancer, and antioxidant properties.[1] This guide will, therefore, extrapolate from the known chemistry and biology of these related structures to provide a predictive but scientifically grounded resource.
Physicochemical Properties
Based on its structure and data from suppliers, the fundamental properties of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid are summarized below.[2][3]
| Property | Value | Source |
| CAS Number | 2168882-32-2 | [2] |
| Molecular Formula | C₇H₁₂O₄ | [3] |
| Molecular Weight | 160.17 g/mol | [3] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar structures |
| Solubility | Expected to be soluble in polar organic solvents and aqueous basic solutions | Inferred from the carboxylic acid group and dioxane ring |
Postulated Synthesis and Experimental Workflow
While a specific, validated synthesis for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is not publicly available, a plausible synthetic route can be conceptualized based on established methods for analogous 1,4-dioxane derivatives. A potential retrosynthetic analysis suggests a pathway originating from 2,2-dimethyl-1,3-propanediol and a suitable three-carbon synthon bearing the carboxylic acid precursor.
A likely forward synthesis would involve the reaction of 2,2-dimethyl-1,3-propanediol with a halo-substituted pyruvic acid derivative, followed by an intramolecular cyclization to form the 1,4-dioxane ring.
Hypothetical Experimental Protocol:
Step 1: Synthesis of a Halogenated Intermediate
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To a solution of 2,2-dimethyl-1,3-propanediol in a suitable aprotic solvent (e.g., THF, Dioxane), add a strong base (e.g., Sodium Hydride) portion-wise at 0 °C under an inert atmosphere.
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Allow the reaction to stir for 30 minutes to facilitate the formation of the dialkoxide.
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Slowly add a solution of an α,β-dihalopropionic acid ester (e.g., methyl 2,3-dibromopropionate) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 2: Intramolecular Cyclization and Hydrolysis
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Dissolve the purified intermediate in a suitable solvent (e.g., methanol).
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Add a base (e.g., sodium methoxide) to promote intramolecular cyclization.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and add an aqueous solution of a strong acid (e.g., HCl) to hydrolyze the ester.
-
Extract the carboxylic acid product into an organic solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.
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Recrystallize from a suitable solvent system to obtain the pure product.
Diagram of Postulated Synthetic Workflow:
Caption: Postulated synthetic workflow for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid.
Predicted Reactivity and Chemical Logic
The chemical reactivity of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is dictated by its two primary functional groups: the carboxylic acid and the 1,4-dioxane ring.
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Carboxylic Acid Group: This group is expected to undergo typical reactions of carboxylic acids, including:
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Esterification: Reaction with alcohols in the presence of an acid catalyst.
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Amide Formation: Reaction with amines, often activated by coupling agents.
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Reduction: Conversion to the corresponding primary alcohol using reducing agents like lithium aluminum hydride. The chemoselective reduction to the aldehyde may also be possible with specialized reagents.[4]
-
Salt Formation: Reaction with bases to form carboxylate salts.
-
-
1,4-Dioxane Ring: The dioxane ring is generally stable under many reaction conditions. However, it can be susceptible to cleavage under strong acidic conditions or through oxidative degradation.[5][6] The gem-dimethyl group at the 6-position is expected to provide steric hindrance, which may influence the reactivity of the adjacent ether linkages and the overall conformation of the ring.
Spectroscopic Characterization (Predicted)
The structural elucidation of 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid would rely on standard spectroscopic techniques. Predicted key features are outlined below.
| Technique | Predicted Key Features |
| ¹H NMR | - A singlet for the two methyl groups at the 6-position. - A multiplet for the proton at the 2-position, adjacent to the carboxylic acid. - A series of multiplets for the methylene protons of the dioxane ring. - A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | - A quaternary carbon signal for the 6-position. - A signal for the methyl carbons. - A signal for the carbonyl carbon of the carboxylic acid. - Signals for the carbons of the dioxane ring. |
| FT-IR | - A broad O-H stretch from the carboxylic acid (~3300-2500 cm⁻¹). - A strong C=O stretch from the carboxylic acid (~1700 cm⁻¹). - C-O stretching bands from the ether linkages in the dioxane ring (~1100 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (160.17 g/mol ). - Fragmentation patterns characteristic of the loss of CO₂, H₂O, and cleavage of the dioxane ring. |
Potential Applications in Drug Discovery and Organic Synthesis
The structural motifs present in 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid suggest its utility as a versatile building block.
-
Scaffold for Novel Therapeutics: The 1,4-dioxane moiety is a recognized pharmacophore in various drug candidates.[1][7][8] The carboxylic acid group provides a convenient point for derivatization to explore structure-activity relationships (SAR) and develop new chemical entities targeting a range of biological targets. The gem-dimethyl group may enhance metabolic stability by blocking potential sites of oxidation.
-
Chiral Synthesis: The carbon at the 2-position is a stereocenter. Resolution of the racemic mixture or asymmetric synthesis could provide enantiomerically pure forms, which is crucial for developing stereospecific drugs, as the biological activity of enantiomers can differ significantly.[7][9]
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Linker in PROTACs and Other Conjugates: The carboxylic acid can be used to link this scaffold to other molecules of interest, such as in the development of Proteolysis Targeting Chimeras (PROTACs) or other targeted drug delivery systems.
Safety and Handling
Specific toxicity data for 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid is not available. However, as with any laboratory chemical, appropriate safety precautions should be taken. It is recommended to handle this compound in a well-ventilated fume hood, wearing personal protective equipment including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Outlook
6,6-Dimethyl-1,4-dioxane-2-carboxylic acid represents an intriguing, yet underexplored, chemical entity. Based on the well-established chemistry and biological relevance of related 1,4-dioxane derivatives, this compound holds promise as a valuable building block for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. Further research is warranted to fully elucidate its chemical properties, develop efficient synthetic methodologies, and explore its biological activity. The insights provided in this guide, drawn from analogous structures, offer a foundational framework for initiating such investigations.
References
- Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights. (2025). Source Not Available.
- How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane deriv
- Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. (n.d.). PMC.
- 6,6-dimethyl-1,4-dioxane-2-carboxylic acid — Chemical Substance Inform
- 6,6-Dimethyl-1,4-dioxane-2-carboxylic acid. (n.d.). Sapphire Bioscience.
- The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. (2016). New Journal of Chemistry.
- 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid. (2024). MDPI.
- Synthesis of Bio-Active Guanidines by using Dioxane- Dibromide (Ddb) Under Ultrasound conditions. (n.d.). ISCA.
- Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. (2022).
- Dioxane-Fused Coumarins: From Synthesis to Biomedical Applications. (2025).
- Spectroscopic investigations of 1,4-dioxane adsorbed on bentonite
- Synthesis and Auxin-like Activity of Halogenated Alkylphenoxyacetic Acids. (2026). MDPI.
- Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (n.d.). ChemRxiv.
- Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry. (n.d.). Source Not Available.
- Organo-Catalyzed Ring Opening Polymerization of a 1,4-Dioxane-2,5-dione Deriving from Glutamic Acid. (2010). Biomacromolecules.
- The vibrational spectrum of 1,4-dioxane in aqueous solution – theory and experiment. (n.d.). New Journal of Chemistry (RSC Publishing).
- Method 522_Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE)
- 1,4-Dioxane. (n.d.). Wikipedia.
- Process for the preparation of a 1,4-dioxane adduct of 2-hydroxy-naphthalene-6-carboxylic acid and use of said adduct. (n.d.).
- (PDF) Synthesis and surface properties of chemodegradable anionic surfactants: Sodium carboxylates of cis -1,3-dioxane derivatives. (2025).
- Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. (n.d.).
- Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of W
- 5,5-dimethyl-1,4-dioxane-2-carboxylic acid. (n.d.). PubChemLite.
- Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid. (n.d.). CrystEngComm (RSC Publishing).
- Process for the preparation of 1,4-dioxane-2,5-diones. (n.d.).
- Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. (2025). Organic Letters.
- 1,4-Dioxane-2,5-dione, 3,6-dimethyl-. (n.d.). NIST WebBook.
- Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate. (n.d.).
Sources
- 1. Exploring the therapeutic potential of benzodioxane carboxylic acid-based hydrazones: Structural, computational, and biological insights - Arabian Journal of Chemistry [arabjchem.org]
- 2. nextsds.com [nextsds.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. deswater.com [deswater.com]
- 6. Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 9. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
